molecular formula C7H12ClNOS B1377280 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride CAS No. 1376313-97-1

2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride

Cat. No.: B1377280
CAS No.: 1376313-97-1
M. Wt: 193.7 g/mol
InChI Key: POQRQEJJWVNYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H12ClNOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylthiophene, which is commercially available or can be synthesized from thiophene through methylation.

    Amination: The 3-methylthiophene undergoes a Friedel-Crafts acylation to introduce an ethanone group, followed by reduction to form the corresponding alcohol.

    Hydrochloride Formation: The final step involves the reaction of the amino alcohol with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride can be oxidized to form the corresponding ketone.

    Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, to form dihydrothiophene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(3-methylthiophen-2-yl)ethanone.

    Reduction: Formation of dihydrothiophene derivatives.

    Substitution: Formation of various substituted amino alcohols.

Scientific Research Applications

2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting or modulating the activity of target proteins. The thiophene ring can also participate in π-π interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-chlorothiophen-2-yl)ethan-1-ol hydrochloride
  • 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-one hydrochloride
  • 2-(3-Methylthiophen-2-yl)ethan-1-ol

Uniqueness

2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group, which provide versatility in chemical reactions. Its structural features allow for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-amino-2-(3-methylthiophen-2-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS.ClH/c1-5-2-3-10-7(5)6(8)4-9;/h2-3,6,9H,4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQRQEJJWVNYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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